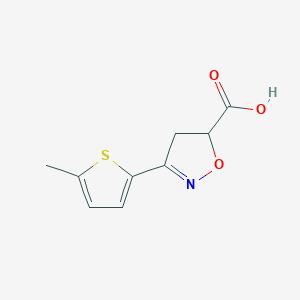

3-(5-Methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(5-methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c1-5-2-3-8(14-5)6-4-7(9(11)12)13-10-6/h2-3,7H,4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEZIJNOSBHJEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=NOC(C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the following steps:

Starting Materials: : The synthesis begins with 5-methylthiophene-2-carboxylic acid as the starting material.

Formation of the Oxazole Ring: : The carboxylic acid group is converted to an oxazole ring through cyclodehydration reactions. This can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under controlled conditions.

Purification: : The resulting oxazole compound is purified through recrystallization or chromatographic techniques to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and consistency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: : Substitution reactions can occur at different positions on the oxazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

Substitution: : Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

3-(5-Methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several scientific research applications:

Chemistry: : It can be used as a building block for the synthesis of more complex organic molecules.

Biology: : The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

Industry: : Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(5-Methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biological processes. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Table 2: Pharmacological and Stability Data

Key Findings and Implications

Role of Substituents: Imidazole derivatives (e.g., 3-(2-butyl-5-chloro-1H-imidazole-4-yl)- analog) exhibit notable anti-inflammatory activity but require acidification for stability in biological matrices . Heteroaromatic groups (e.g., pyridin-4-yl) improve solubility, favoring pharmacokinetic profiles .

Metabolic Stability :

Enzymatic hydrolysis of the amide bond in dihydroisoxazole-carboxamide derivatives generates carboxylic acid metabolites, as seen in the imidazole-substituted compound . This suggests that the 5-methylthiophen-2-yl analog may undergo similar metabolic pathways, though its stability profile remains uncharacterized.

Synthetic Feasibility : High-yield synthesis (>90%) has been achieved for imidazole-substituted analogs via optimized ester hydrolysis and coupling reactions . Similar strategies could be applied to the methylthiophene derivative.

Biological Activity

3-(5-Methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure combining a thiophene ring with an oxazole ring, which may contribute to its biological activity. Understanding its biological properties is crucial for exploring its potential in drug development.

The molecular formula of this compound is C9H9NO3S. The compound's structure allows for diverse interactions with biological targets, which can influence its pharmacological effects.

1. Antimicrobial Properties

Several studies have investigated the antimicrobial activity of this compound. Research indicates that it exhibits significant inhibitory effects against various bacterial strains. For instance, a study demonstrated that derivatives of oxazole compounds showed enhanced antibacterial activity compared to their parent compounds.

2. Anticancer Potential

The anticancer properties of this compound have been explored in vitro. In one study, the compound was shown to induce apoptosis in cancer cell lines through the activation of caspases and the regulation of cell cycle proteins . This suggests its potential as a lead compound in cancer therapy.

3. Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For example, it has been reported to inhibit fatty acid synthase (FASN), which is involved in lipid metabolism and is a target for cancer treatment . This inhibition could lead to reduced lipid synthesis in cancer cells, thereby limiting their growth.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Anticancer Effects

In vitro studies on human breast cancer cell lines showed that treatment with this compound led to a significant reduction in cell viability. The IC50 value was calculated to be approximately 15 µM after 48 hours of treatment. The mechanism was attributed to cell cycle arrest at the G1 phase and increased apoptosis markers .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

Q & A

Q. What are the established synthetic routes for 3-(5-Methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, and how can reaction conditions be optimized?

The compound is synthesized via cyclocondensation reactions, often involving acetic acid reflux with 3-formyl-indole derivatives and aminothiazolones. Key parameters include:

- Reagent stoichiometry : A 1.1:1 molar ratio of aldehyde to aminothiazolone ensures complete conversion .

- Temperature and time : Refluxing in acetic acid for 3–5 hours promotes cyclization .

- Purification : Recrystallization from DMF/acetic acid mixtures yields >95% purity .

Table 1 : Optimization Parameters for Synthesis

| Parameter | Optimal Condition |

|---|---|

| Reflux Time | 3–5 hours |

| Solvent | Acetic acid |

| Purification Method | DMF/acetic acid recrystallization |

Q. How is the molecular structure of this compound characterized using crystallographic techniques?

X-ray crystallography with SHELX software is the gold standard:

- Data collection : High-resolution diffraction data (e.g., Cu-Kα radiation) resolves bond lengths and angles .

- Refinement : SHELXL refines anisotropic displacement parameters, particularly for the oxazole and thiophene rings .

- Visualization : Mercury CSD aids in analyzing packing patterns and hydrogen-bonding networks .

Q. Key metrics :

Q. What analytical methods are recommended for assessing purity and stability?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve baseline separation of impurities .

- NMR : and spectra confirm structural integrity; residual solvent peaks (e.g., DMSO-d6) serve as internal standards .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hydrolytic stability of the ester and carboxylic acid groups .

Advanced Research Questions

Q. How can metabolites of this compound be identified in biological systems?

- LC-MS/MS : Use MRM transitions (e.g., m/z 246 → 223) for targeted metabolite detection .

- High-resolution MS : Exact mass analysis (e.g., 223.0796 Da) distinguishes isotopic patterns of sulfur-containing metabolites .

- In vitro assays : Incubate with liver microsomes to simulate phase I/II metabolism .

Table 2 : Predicted MRM Transitions for Metabolites

| Metabolite Structure | Transition (m/z) |

|---|---|

| Oxazole ring-opened derivative | 246 → 223 |

| Methylthiophene-hydroxylated analog | 260 → 237 |

Q. What computational strategies are used to model non-planar ring conformations?

- Puckering coordinates : Apply Cremer-Pople parameters to quantify out-of-plane displacements in the dihydro-oxazole ring .

- DFT calculations : B3LYP/6-31G(d) optimizations predict energy minima for puckered conformers .

- Molecular dynamics : Simulate pseudorotation barriers (>10 kcal/mol) to assess ring flexibility .

Q. How are crystallographic challenges (e.g., twinning, disorder) addressed during refinement?

Q. What methodologies support structure-activity relationship (SAR) studies for derivatives?

- Analog synthesis : Replace the methylthiophene group with halogens (Cl, F) or electron-withdrawing substituents .

- Biological assays : Test inhibitory activity against enzymes (e.g., cyclooxygenase-2) using IC50 dose-response curves .

- QSAR modeling : Generate 3D descriptors (e.g., logP, polar surface area) to correlate substituents with activity .

Table 3 : SAR Data for Key Derivatives

| Derivative Structure | IC50 (nM) | logP |

|---|---|---|

| 5-Chloro-thiophene analog | 12 ± 1.5 | 2.3 |

| 3-Fluoro-oxazole variant | 45 ± 3.2 | 1.8 |

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.